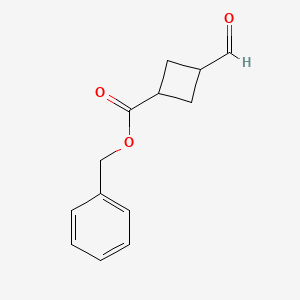

Benzyl 3-formylcyclobutane-1-carboxylate

Description

Benzyl 3-formylcyclobutane-1-carboxylate is a cyclobutane derivative featuring a benzyl ester group at position 1 and a formyl (aldehyde) substituent at position 2. Its molecular formula is inferred as C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol, assuming substitution of the hydroxyl group in Benzyl 3-hydroxycyclobutanecarboxylate (C₁₂H₁₄O₃, MW 206.24) with a formyl moiety .

Structure

3D Structure

Properties

Molecular Formula |

C13H14O3 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

benzyl 3-formylcyclobutane-1-carboxylate |

InChI |

InChI=1S/C13H14O3/c14-8-11-6-12(7-11)13(15)16-9-10-4-2-1-3-5-10/h1-5,8,11-12H,6-7,9H2 |

InChI Key |

BZWIIRGKMBSAEO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1C(=O)OCC2=CC=CC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Key Steps:

Example Protocol:

Challenges:

-

Competing side reactions (e.g., over-halogenation) require precise temperature control.

-

Post-reaction purification often necessitates column chromatography.

Oxidative Methods: Ozonolysis of Cyclobutene Precursors

Ozonolysis of benzyl-protected cyclobutene derivatives offers a route to formyl-substituted cyclobutanes. This method is particularly effective for introducing the aldehyde group while preserving the ester functionality.

Procedure:

Data Table:

Advantages:

DAST-Mediated Fluorination and Subsequent Hydrolysis

While primarily used for fluorination, diethylaminosulfur trifluoride (DAST) can facilitate indirect formylation via intermediate difluoro derivatives.

Workflow:

Optimization Insights:

Limitations:

Ring Contraction of Pyrrolidine Derivatives

Recent advances in strained-ring synthesis utilize pyrrolidine precursors for cyclobutane formation. This method, reported by Dervan et al., involves singlet 1,4-biradical intermediates generated via thermal or photochemical activation.

Mechanism:

Application Example:

-

Substrate : N-Aminated pyrrolidine derivatives.

-

Conditions : HTIB (hydroxytosyloxyiodobenzene) in CH₂Cl₂ at 80°C.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield Range | Scalability | Cost Efficiency | Key Challenges |

|---|---|---|---|---|

| Vilsmeier–Haack | 60–70% | High | Moderate | Byproduct management |

| Ozonolysis | 70–78% | Medium | High | Cryogenic conditions |

| DAST Fluorination/Hydrolysis | 36–71% | Low | Low | Competing decomposition |

| Ring Contraction | 50–79% | Medium | High | Radical intermediate control |

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The benzyl ester moiety undergoes nucleophilic substitution under basic or acidic conditions. Common reactions include:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Saponification | NaOH (aqueous), reflux | 3-Formylcyclobutane-1-carboxylic acid |

| Transesterification | Alcohol (e.g., MeOH), acid catalyst | Methyl 3-formylcyclobutane-1-carboxylate |

The ester group’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles such as hydroxide ions or alcohols. For example, saponification with aqueous NaOH cleaves the benzyl group, yielding the free carboxylic acid.

Aldehyde Group Reactivity

The formyl group participates in oxidation, reduction, and nucleophilic addition reactions:

Oxidation to Carboxylic Acid

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), heat | 3-Carboxycyclobutane-1-carboxylic acid |

| Ag(NH₃)₂⁺ (Tollens’ reagent) | Aqueous ammonia, mild conditions | Silver mirror (diagnostic test) |

Oxidation converts the aldehyde to a carboxylic acid, expanding its utility in synthesizing bifunctional cyclobutane derivatives.

Reduction to Alcohol

| Reagent | Conditions | Product |

|---|---|---|

| NaBH₄ | THF/MeOH, 0–20°C | Benzyl 3-(hydroxymethyl)cyclobutane-1-carboxylate |

| LiAlH₄ | Dry ether, reflux | Benzyl 3-(hydroxymethyl)cyclobutane-1-carboxylate |

Reduction with NaBH₄ selectively targets the aldehyde, preserving the ester functionality . This generates a primary alcohol, which can serve as a precursor for further derivatization.

Cycloaddition Reactions

The strained cyclobutane ring and electron-deficient formyl group facilitate [2+2] or [4+2] cycloadditions:

| Reaction Type | Dienophile/Partner | Product |

|---|---|---|

| Diels-Alder | 1,3-Diene (e.g., butadiene) | Bicyclic adduct with six-membered ring |

These reactions exploit the compound’s ability to act as a dienophile, forming complex polycyclic structures.

Ester Hydrolysis Pathways

Hydrolysis can proceed via acid- or base-catalyzed mechanisms:

| Condition | Catalyst | Product |

|---|---|---|

| Acidic | HCl (aqueous), reflux | 3-Formylcyclobutane-1-carboxylic acid |

| Basic | K₂CO₃ (acetone), reflux | Potassium 3-formylcyclobutane-1-carboxylate |

Base-mediated hydrolysis (e.g., with K₂CO₃) is a common method for ester cleavage, as demonstrated in analogous cyclobutane derivatives .

Cross-Coupling Reactions

The benzyl group can participate in transition-metal-catalyzed couplings:

| Reaction Type | Catalyst | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl-functionalized cyclobutane derivative |

Such reactions enable the introduction of aromatic substituents, enhancing molecular complexity.

Stability and Side Reactions

While the compound is stable under standard storage conditions, prolonged exposure to strong acids/bases or oxidizing agents may lead to decomposition. The cyclobutane ring’s strain increases reactivity but also susceptibility to ring-opening under harsh conditions.

Scientific Research Applications

Synthetic Applications

Benzyl 3-formylcyclobutane-1-carboxylate is recognized for its versatility in organic synthesis. It can be synthesized through various methods, showcasing its adaptability for different chemical reactions. The compound serves as an intermediate in the synthesis of more complex molecules, including:

- Formation of Cyclobutane Derivatives : It can be used to create cyclobutane derivatives that have applications in pharmaceuticals and agrochemicals.

- Reactivity with Biological Targets : Interaction studies highlight its potential binding affinity with enzymes or receptors, which is crucial for evaluating its therapeutic applications.

Research indicates that this compound may exhibit biological activities that warrant further investigation. Some potential areas of application include:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of related compounds may possess antimicrobial properties, indicating a potential for this compound to be developed into an antimicrobial agent .

- Antifungal Properties : Similar compounds have shown effectiveness against fungal strains, suggesting that this compound could also be explored for antifungal applications .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives related to this compound:

Case Study 1: Synthesis of Derivatives

A study synthesized various derivatives from this compound, assessing their reactivity and biological activity. The derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study 2: Binding Affinity Studies

Research focused on the interaction of this compound with specific biological targets demonstrated promising results in binding affinity assays. These studies are essential for understanding the compound's mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of Benzyl 3-formylcyclobutane-1-carboxylate involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the formyl group and benzyl ester group are key reactive sites that participate in various transformations. The compound’s effects are mediated through pathways involving these functional groups, leading to the formation of desired products.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound differs from analogs in substituent reactivity and polarity. Key comparisons include:

Key Observations :

- Reactivity : The formyl group in this compound confers higher electrophilicity than the hydroxyl group in its hydroxy analog, enabling participation in aldol condensations or Wittig reactions. In contrast, the carboxylic acid derivative (1-Benzylcyclobutane-1-carboxylic acid) exhibits acidity (pKa ~4-5) and hydrogen-bonding capacity, making it suitable for salt formation or catalysis .

- Synthetic Utility: Benzyl cinnamate derivatives (e.g., Benzyl (1S,2S,3R)-2,3-diphenylcyclobutane-1-carboxylate) are synthesized via photocycloadditions, suggesting that similar strategies (e.g., [2+2] cycloadditions with aldehyde-containing dienophiles) could apply to the target compound .

Physical and Chemical Properties

- Polarity : The formyl group increases polarity compared to hydroxyl or alkyl-substituted analogs, affecting solubility in polar solvents (e.g., DMSO or acetone).

- Stability : Aldehydes are prone to oxidation, implying that this compound may require storage under inert conditions, unlike the more stable hydroxy or carboxylic acid derivatives .

Biological Activity

Benzyl 3-formylcyclobutane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms, and applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 220.22 g/mol

- IUPAC Name : this compound

This compound features a cyclobutane ring substituted with a benzyl group and a formyl group, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies, focusing primarily on its antibacterial, antifungal, and anti-inflammatory properties.

Antibacterial Activity

Research indicates that derivatives of benzyl compounds exhibit significant antibacterial activity. For instance, a study reported that certain benzyl derivatives demonstrated inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 4.77 to 17.94 μM .

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| Benzyl Derivative A | Staphylococcus aureus | 4.77 |

| Benzyl Derivative B | Pseudomonas aeruginosa | 9.55 |

| Benzyl Derivative C | Aeromonas salmonicida | 8.96 |

These findings suggest that modifications to the benzyl moiety can enhance antibacterial properties, indicating a structure-activity relationship (SAR) that could be explored further for drug development.

Antifungal Activity

This compound has also been evaluated for its antifungal properties. In vitro studies showed that it inhibited the growth of various fungal strains, although specific data on this compound was limited. However, similar benzyl compounds have shown promising results against common pathogens like Candida albicans.

Anti-inflammatory Effects

Anti-inflammatory activity is another area where this compound shows potential. Some studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in inflammation . The exact mechanism for this compound requires further elucidation but may involve modulation of signaling pathways related to inflammation.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of related compounds, providing insights into potential applications for this compound:

- Insecticidal Activity : A derivative of the compound was tested for insecticidal properties against agricultural pests, showing significant lethality at low concentrations . This suggests potential agricultural applications.

- Pharmacokinetics : Studies on the pharmacokinetic properties of similar compounds indicate favorable absorption and distribution profiles, suggesting that this compound could be developed into an effective therapeutic agent .

- Toxicological Assessments : Preliminary toxicological assessments indicate that while some derivatives exhibit therapeutic potential, they also require careful evaluation to mitigate any adverse effects .

Q & A

Q. Table 1: Example Refinement Parameters

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | <0.05 |

| wR2 (all data) | <0.10 |

| C-C bond length (cyclobutane) | 1.54–1.58 Å |

What experimental design strategies are recommended for optimizing the synthesis of this compound?

Basic Research Question

Methodological Answer:

Adopt a uniform experimental design to optimize yield:

Variables : Vary reaction time (6–24 hr), molar ratio (acid:alcohol, 1:1–1:3), and catalyst loading (0.5–5 mol%) .

Catalyst Screening : Test acid catalysts (e.g., H₂SO₄, ammonium cerium phosphate) for esterification efficiency .

Kinetic Analysis : Monitor conversion via GC-MS or HPLC. Calculate turnover frequencies (TOF) to identify rate-limiting steps .

Q. Table 2: Optimization Results

| Catalyst | Yield (%) | Optimal Time (hr) |

|---|---|---|

| H₂SO₄ | 78 | 12 |

| Ammonium cerium phosphate | 85 | 8 |

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Research Question

Methodological Answer:

PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile intermediates .

Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers .

First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

How can discrepancies between spectroscopic data and crystallographic results be resolved during structural analysis?

Advanced Research Question

Methodological Answer:

Multi-Technique Validation : Compare NMR (¹H/¹³C) chemical shifts with X-ray-derived torsion angles. For cyclobutane rings, deviations >5° suggest conformational flexibility .

Dynamic NMR : Use variable-temperature NMR to assess ring puckering dynamics if crystallography shows planar geometry inconsistent with solution data.

Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and match experimental shifts .

What catalytic mechanisms are involved in the esterification reactions of this compound?

Advanced Research Question

Methodological Answer:

Acid-Catalyzed Pathway : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by benzyl alcohol.

Bifunctional Catalysts : Ammonium cerium phosphate acts via Lewis acid sites (Ce³⁺) to polarize the carbonyl group and stabilize intermediates .

Kinetic Isotope Effects (KIE) : Use deuterated substrates to confirm rate-determining steps (e.g., acyl-oxygen cleavage).

What methodologies are employed to analyze the kinetic parameters of reactions involving this compound?

Advanced Research Question

Methodological Answer:

Initial Rate Method : Measure rates under pseudo-first-order conditions (excess alcohol) to determine rate constants (k) .

Arrhenius Analysis : Conduct reactions at 25–80°C to calculate activation energy (Eₐ) from ln(k) vs. 1/T plots.

Michaelis-Menten Model : For enzyme-catalyzed systems, fit data to to extract and .

Q. Table 3: Example Kinetic Data

| Temperature (°C) | k (min⁻¹) | Eₐ (kJ/mol) |

|---|---|---|

| 25 | 0.012 | 45.2 |

| 50 | 0.087 | - |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.